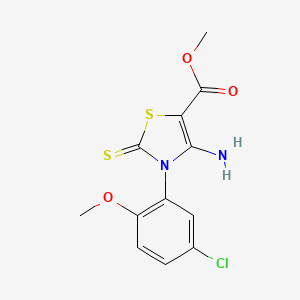

Methyl 4-amino-3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate

Description

Methyl 4-amino-3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate is a thiazole-based heterocyclic compound featuring a 2-thioxo-2,3-dihydrothiazole core. The structure includes a 5-chloro-2-methoxyphenyl substituent at position 3, an amino group at position 4, and a methyl ester at position 3. The chloro and methoxy groups on the aromatic ring enhance lipophilicity and electronic effects, which may influence binding to biological targets.

Properties

IUPAC Name |

methyl 4-amino-3-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O3S2/c1-17-8-4-3-6(13)5-7(8)15-10(14)9(11(16)18-2)20-12(15)19/h3-5H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRLBYKVAYUEEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N2C(=C(SC2=S)C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 5-chloro-2-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the thiazole ring. The final step involves esterification with methyl chloroformate to introduce the carboxylate ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions such as temperature and pressure.

Chemical Reactions Analysis

Ester Group Reactivity

The methyl ester at position 5 is susceptible to hydrolysis or nucleophilic substitution:

Key Insight : Hydrolysis to the carboxylic acid enables further derivatization, such as coupling with amines to form bioactive amides, as seen in pyrimidine-thiazole hybrids .

Amino Group Reactivity

The primary amino group at position 4 participates in acylation and condensation:

Example : Reaction with benzaldehyde under acidic conditions yields a Schiff base, enhancing π-conjugation for potential bioactivity .

Thioxo Group Transformations

The thioxo (C=S) group at position 2 undergoes oxidation or alkylation:

| Reaction Type | Conditions | Product | Mechanism |

|---|---|---|---|

| Oxidation | H₂O₂/AcOH | Sulfonyl (C=O) derivative | Common in thiazolidinone chemistry |

| Alkylation | Alkyl halides/K₂CO₃ | S-Alkylated thiazoles | Used to modulate lipophilicity |

Note : Oxidation to sulfonyl improves metabolic stability, as seen in antitubercular thiazoles .

Electrophilic Aromatic Substitution

The 5-chloro-2-methoxyphenyl substituent directs electrophiles to specific positions:

| Reaction | Electrophile | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to methoxy | Nitroaryl derivative |

| Sulfonation | SO₃/H₂SO₄ | Para to methoxy | Sulfonic acid |

| Halogenation | Br₂/FeCl₃ | Ortho/para to methoxy | Dibromo derivative |

Rationale : Methoxy groups are strong ortho/para directors, while chloro substituents moderate reactivity .

Cyclization and Heterocycle Formation

The amino and thioxo groups enable cyclization with bifunctional reagents:

Example : Reaction with dimethyl acetylenedicarboxylate forms a six-membered ring via [4+2] cycloaddition, analogous to thiopyrano-thiazole synthesis .

Biological Activity Correlation

Derivatives of this compound may exhibit:

-

Anticancer activity : Thiazole-pyridine hybrids show IC₅₀ values <10 μM against breast cancer cells .

-

Antitubercular effects : Chlorophenyl-thiazoles inhibit Mycobacterium tuberculosis (MIC 0.09 µg/mL) .

-

Carbonic anhydrase inhibition : Thiazole carboxylates are potent CA-III inhibitors .

Synthetic Optimization

Key considerations for high-yield synthesis:

Scientific Research Applications

The compound exhibits a range of biological activities, making it a subject of interest in pharmacological research. Key areas of activity include:

- Anticancer Properties : Research indicates that thiazole derivatives can inhibit cancer cell proliferation and induce apoptosis. In vitro studies have shown significant activity against various cancer cell lines, including breast and ovarian cancers.

- Antimicrobial Effects : The compound has demonstrated antimicrobial activity against several pathogens, suggesting potential applications in treating infections.

- Anti-inflammatory Activity : Preliminary studies indicate that it may modulate inflammatory pathways, offering potential therapeutic benefits for inflammatory diseases.

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that this compound exhibited nanomolar activity against human cancer cell lines. This suggests broad-spectrum antitumor potential.

- Structure-Activity Relationship (SAR) : Investigations into similar thiazole-containing compounds revealed that modifications at the phenyl group significantly influence biological activity. For example, the introduction of halogen atoms has been shown to enhance potency.

- Animal Models : Preclinical trials using murine models indicated significant tumor size reduction upon administration of this compound compared to controls.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Thiazole derivatives with variations in substituents, ester groups, and aromatic rings have been synthesized and evaluated. Below is a detailed comparison:

Substituent Variations on the Aromatic Ring

a. Chloro vs. Fluoro Substituents

- Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate (CAS: 57037-03-3): Features a 4-chlorophenyl group. Molecular Weight: 314.81 g/mol; Purity: ≥98% .

- 4-Amino-3-(3-fluorophenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide (Compound 1d): Fluorine’s electronegativity and small atomic radius improve metabolic stability and bioavailability. Anticancer activity: Moderate (Yield: 67%; m.p. 222–223°C) .

b. Methoxy vs. Nitro Substituents

- Ethyl 4-amino-3-(4-nitrophenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate (CAS: 312922-32-0): The nitro group is a strong electron-withdrawing substituent, which may reduce solubility but enhance reactivity in electrophilic substitutions. Molecular Weight: 325.36 g/mol; Purity: 90% .

Ester Group Modifications

- Ethyl vs. Methyl Esters: Ethyl esters (e.g., Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate) generally exhibit higher lipophilicity compared to methyl esters, affecting membrane permeability . Methyl esters may offer faster metabolic clearance due to smaller size .

Thiazole Core Modifications

- Thiadiazole Derivatives :

- Replacement of the thiazole core with thiadiazole (e.g., compounds in ) alters ring strain and electronic properties. For example, compound 7b (thiadiazole derivative) showed potent anticancer activity (IC₅₀ = 1.61 µg/mL against HepG-2 cells) .

Biological Activity

Methyl 4-amino-3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including various studies and findings related to its pharmacological effects.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 946331-22-2 |

| Molecular Formula | C₁₉H₁₈ClN₃O₂S₂ |

| Molecular Weight | 420.0 g/mol |

Research indicates that compounds containing a thiazole ring, such as this compound, often exhibit antitumor activity and can act as enzyme inhibitors . The presence of the thiazole moiety is crucial for cytotoxic effects against various cancer cell lines.

Inhibition Studies

One study highlighted that thiazole derivatives can inhibit myeloperoxidase (MPO), an enzyme involved in inflammation. The compound demonstrated robust inhibition of MPO activity, suggesting potential anti-inflammatory properties .

Antibacterial Activity

A series of experiments evaluated the antibacterial efficacy of related thiazole compounds against both gram-positive and gram-negative bacteria. Some derivatives showed promising antibacterial activity, indicating that structural modifications can enhance their effectiveness against pathogenic bacteria .

Anticancer Activity

The anticancer properties of this compound were assessed through various assays:

-

Cytotoxicity Assays : The compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values indicating effective growth inhibition.

Cell Line IC50 (µM) A431 (Skin Cancer) <10 U251 (Glioblastoma) <15 HT29 (Colon Cancer) <12 - Mechanism of Action : Preliminary studies suggested that the compound might exert its anticancer effects by disrupting tubulin polymerization, a critical process for cell division .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications in the phenyl ring and thiazole scaffold significantly influence biological activity. For instance, the introduction of electron-donating groups like methoxy at specific positions enhances cytotoxicity and selectivity towards cancer cells .

Case Studies

Several case studies have documented the synthesis and biological evaluation of thiazole derivatives similar to this compound:

- Antimycobacterial Activity : A derivative was tested against Mycobacterium tuberculosis, showing promising results that warrant further exploration into its potential as an antitubercular agent .

- Antifungal Activity : Some synthesized compounds demonstrated antifungal properties against Candida albicans, suggesting a broad spectrum of activity beyond antibacterial and anticancer effects .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

The compound’s thiazole core can be synthesized via cyclocondensation reactions. A Gewald-like approach (used for thiophene derivatives) is adaptable: react a ketone or aldehyde with cyanoacetate and elemental sulfur in the presence of a base (e.g., morpholine) . For the 5-chloro-2-methoxyphenyl substituent, introduce the aryl group early via nucleophilic substitution or Suzuki coupling. Purity challenges arise due to sulfur byproducts; use column chromatography with ethyl acetate/hexane gradients (80:20 to 95:5) for isolation .

Q. How should researchers characterize this compound spectroscopically to confirm its structure?

Use multinuclear NMR:

- ¹H NMR : Look for signals at δ 3.8–4.2 ppm (ester methyl), δ 6.5–7.5 ppm (aromatic protons), and δ 4.5–5.5 ppm (NH₂, broad).

- ¹³C NMR : The thioxo group (C=S) appears at ~170 ppm, while the ester carbonyl is near 165 ppm.

- IR : Strong bands at ~1650 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-O of methoxy). Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What solvent systems are suitable for recrystallization, given its limited solubility?

The compound’s solubility is poor in polar protic solvents. Optimize recrystallization using dimethylformamide (DMF)/water mixtures or dichloromethane (DCM)/hexane gradients. For thermal stability, avoid temperatures >150°C during drying .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

Contradictions may stem from assay conditions (e.g., buffer pH affecting protonation states) or impurity interference. Perform orthogonal assays:

Q. What computational strategies predict the compound’s binding mode to biological targets?

Perform molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of target proteins (e.g., kinases or oxidoreductases). Parameterize the thioxo group with DFT-derived partial charges. Validate docking poses with molecular dynamics (MD) simulations in explicit solvent (NAMD/GROMACS) to assess binding stability .

Q. How does the chloro-methoxy substitution pattern influence electronic properties and reactivity?

The 5-chloro-2-methoxyphenyl group induces electron-withdrawing effects (Cl) and steric hindrance (ortho-OCH₃), altering π-stacking in protein binding. Use Hammett substituent constants (σₚ for Cl = +0.23, σₘ for OCH₃ = +0.12) to predict electrophilic reactivity. Experimental validation via cyclic voltammetry can quantify redox potentials .

Q. What are best practices for X-ray crystallography of this compound?

Grow single crystals via slow evaporation in DCM/ethyl acetate. Collect diffraction data at 100 K. Refine using SHELXL (for small molecules) with anisotropic displacement parameters. The thioxo group may exhibit disorder; apply restraints to S and adjacent atoms. Compare with deposited structures (e.g., CCDC entries for similar thiazolo[3,2-a]pyrimidines) .

Methodological Notes

- Synthetic Reproducibility : Track reaction progress with TLC (silica gel, UV254). Use N₂ atmosphere to prevent oxidation of the thioxo group .

- Data Validation : Cross-reference spectral data with analogs (e.g., methyl 4-methyl-2-[(3-methylphenyl)amino]-5-thiazolecarboxylate, CAS 943117-63-3) .

- Safety : Handle chlorinated intermediates in a fume hood; assess acute toxicity via OECD Guideline 423 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.